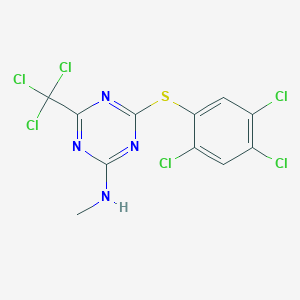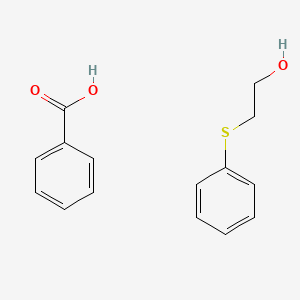stannane CAS No. 22703-09-9](/img/structure/B14698211.png)
[(Ethoxycarbonothioyl)sulfanyl](triphenyl)stannane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Ethoxycarbonothioyl)sulfanylstannane is an organotin compound that features a tin atom bonded to three phenyl groups and an ethoxycarbonothioylsulfanyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Ethoxycarbonothioyl)sulfanylstannane typically involves the reaction of triphenyltin chloride with an ethoxycarbonothioylsulfanyl reagent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Common solvents used in this synthesis include anhydrous ether or tetrahydrofuran (THF), and the reaction is often facilitated by the presence of a base such as triethylamine .
Industrial Production Methods
Industrial production methods for (Ethoxycarbonothioyl)sulfanylstannane are similar to laboratory-scale syntheses but are optimized for larger-scale operations. This includes the use of continuous flow reactors and more efficient purification techniques to ensure high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(Ethoxycarbonothioyl)sulfanylstannane undergoes various types of chemical reactions, including:
Reduction: The compound can be reduced to form triphenyltin hydride, which is a useful reagent in organic synthesis.
Substitution: The ethoxycarbonothioylsulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in reactions with (Ethoxycarbonothioyl)sulfanylstannane include lithium aluminum hydride for reduction, and various halides for substitution reactions. The reactions are typically carried out under an inert atmosphere to prevent oxidation and other side reactions .
Major Products Formed
The major products formed from reactions involving (Ethoxycarbonothioyl)sulfanylstannane depend on the specific reaction conditions and reagents used. For example, reduction with lithium aluminum hydride yields triphenyltin hydride, while substitution reactions can yield a variety of organotin compounds with different functional groups .
Applications De Recherche Scientifique
(Ethoxycarbonothioyl)sulfanylstannane has several scientific research applications, including:
Organic Synthesis: The compound is used as a reagent in the synthesis of various organic molecules, particularly in radical reactions and as a source of triphenyltin radicals.
Materials Science: It is used in the preparation of novel materials with unique properties, such as polymers and nanomaterials.
Biological Studies:
Industrial Applications: It is used in the production of coatings, adhesives, and other industrial products due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of (Ethoxycarbonothioyl)sulfanylstannane involves the formation of reactive intermediates, such as triphenyltin radicals, which can participate in various chemical reactions. These intermediates can interact with molecular targets and pathways, leading to the desired chemical transformations . The specific molecular targets and pathways involved depend on the particular reaction and conditions used .
Comparaison Avec Des Composés Similaires
Similar Compounds
(Ethoxycarbonothioyl)sulfanylstannane can be compared with other organotin compounds, such as:
Triphenyltin hydride: A commonly used reagent in organic synthesis for radical reactions.
Triphenyltin chloride: Used as a precursor in the synthesis of various organotin compounds.
Triphenyltin acetate: Another organotin compound with applications in organic synthesis and materials science.
Uniqueness
(Ethoxycarbonothioyl)sulfanylstannane is unique due to the presence of the ethoxycarbonothioylsulfanyl group, which imparts distinct chemical properties and reactivity compared to other organotin compounds. This makes it a valuable reagent in specific synthetic applications and research studies .
Propriétés
Numéro CAS |
22703-09-9 |
|---|---|
Formule moléculaire |
C21H20OS2Sn |
Poids moléculaire |
471.2 g/mol |
Nom IUPAC |
O-ethyl triphenylstannylsulfanylmethanethioate |
InChI |
InChI=1S/3C6H5.C3H6OS2.Sn/c3*1-2-4-6-5-3-1;1-2-4-3(5)6;/h3*1-5H;2H2,1H3,(H,5,6);/q;;;;+1/p-1 |
Clé InChI |
LGTFPEYQOVRIDQ-UHFFFAOYSA-M |
SMILES canonique |
CCOC(=S)S[Sn](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Spiro[5.5]undecane-3,3-dicarboxylic acid](/img/structure/B14698135.png)
![Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[4-[(2-hydroxyethyl)amino]-6-[(4-sulfophenyl)amino]-1,3,5-triazin-2-yl]amino]-, tetrasodium salt](/img/structure/B14698140.png)
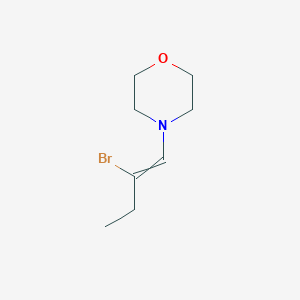
![2-Hydroxy-3-methoxy-6,7,8,9-tetrahydro-5h-benzo[7]annulen-5-one](/img/structure/B14698146.png)

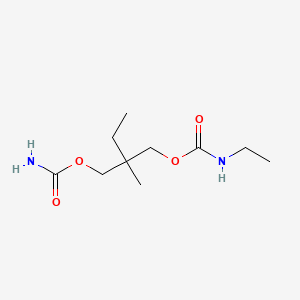
![Acenaphtho[5,6-cd]pyran-1,3-dione](/img/structure/B14698163.png)
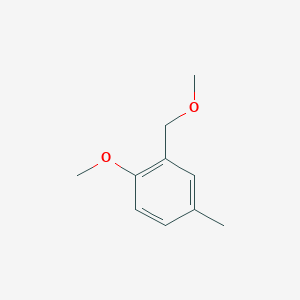
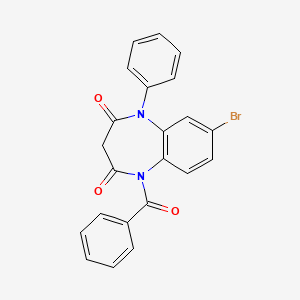

![[2-(hydroxymethyl)-2,3-dimethylpentyl] N-propan-2-ylcarbamate](/img/structure/B14698194.png)
